4-methoxy-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole
Description
This compound features a benzothiazole core substituted at the 2-position with a piperazine group linked to a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety and a methoxy group at the 4-position of the benzothiazole. Its structural complexity combines three pharmacologically relevant heterocycles:
Properties
IUPAC Name |
4-methoxy-2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS/c1-12-20-21-15-6-7-16(22-25(12)15)23-8-10-24(11-9-23)18-19-17-13(26-2)4-3-5-14(17)27-18/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQSMNDJRYTERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors. They have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
The compound may affect the shikimate dehydrogenase pathway, an essential protein for the biosynthesis of the chorismate end product. This pathway is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with benzothiazole and triazole moieties exhibit significant anticancer properties. The specific structure of this compound allows it to interact with various molecular targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of benzothiazoles can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
Antimicrobial Properties
The incorporation of the triazole ring enhances the compound's ability to act against a range of microbial pathogens. Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The mechanism of action may involve interference with microbial cell wall synthesis or inhibition of nucleic acid synthesis.
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of this compound. Its piperazine derivative may enhance neurotransmitter activity or modulate receptor interactions in the central nervous system. Research has indicated potential use in treating conditions such as anxiety and depression, although further studies are needed to elucidate its efficacy and safety profile.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzothiazole and evaluated their anticancer activity against various cancer cell lines. The compound demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value comparable to established chemotherapeutic agents. The study concluded that the unique structural features of the compound contribute to its potent anticancer effects .
Case Study 2: Antimicrobial Activity
A research team investigated the antimicrobial properties of several triazole-containing compounds, including this specific benzothiazole derivative. The results showed promising activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating effective inhibition of microbial growth. The study highlighted the potential for developing new treatments for resistant strains of bacteria and fungi .
Comparison with Similar Compounds
Structural Features
Pharmacological Activity
- Target Compound: Predicted to exhibit dual antifungal (via triazolo-pyridazine interaction with lanosterol demethylase ) and neuroactive (piperazine modulation of serotonin/dopamine receptors ) effects.
- 6-(4-Ethylpiperazin-1-yl)-3-Isopropyl-Triazolo-pyridazine : Likely targets kinases (e.g., CDK inhibitors) due to triazolo-pyridazine’s planar structure.
- Pyrazoline-Benzothiazole Hybrid : Demonstrated antitumor activity (IC₅₀ = 1.2 µM against MCF-7 cells) via benzothiazole-mediated DNA intercalation.
- Triazolo-Thiadiazole Derivatives : Antifungal activity (MIC = 0.5 µg/mL against Candida albicans) linked to triazole-thiadiazole’s electron-deficient core.
Preparation Methods
Condensation of 2-Amino-4-Methoxybenzenethiol
The benzothiazole ring is constructed via condensation of 2-amino-4-methoxybenzenethiol with a carbonyl source. According to established protocols, this reaction is typically conducted in ethanol under reflux with sodium hydrosulfite (Na₂S₂O₄) as an oxidizing agent. For example:
Key parameters:
Halogenation at Position 2
To enable subsequent coupling with piperazine, the benzothiazole core is halogenated at position 2. Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves selective substitution:
Functionalization with Piperazine
The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.
Nucleophilic Aromatic Substitution
Reacting 2-bromo-4-methoxy-1,3-benzothiazole with piperazine in the presence of a base like potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours yields the intermediate 2-piperazinyl-4-methoxy-1,3-benzothiazole :
-
Yield : 68–75%
Palladium-Catalyzed Amination
For higher efficiency, Buchwald-Hartwig amination using palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand in toluene at 100°C achieves coupling in 6 hours:
Synthesis of 3-Methyl- Triazolo[4,3-b]Pyridazin-6-yl Fragment
The triazolopyridazine moiety is synthesized separately and coupled to the piperazine group.
Cyclocondensation of Pyridazine Derivatives
Starting with 6-chloropyridazin-3-amine , cyclization with methylhydrazine in acetic acid forms the triazole ring:
Bromination at Position 6
The amine group is replaced with bromine using copper(II) bromide (CuBr₂) in hydrobromic acid (HBr) at 80°C:
Final Coupling of Piperazine and Triazolopyridazine
The piperazinyl-benzothiazole intermediate is coupled with the brominated triazolopyridazine via a second palladium-catalyzed reaction.
Buchwald-Hartwig Coupling
Using Pd(OAc)₂, Xantphos, and cesium carbonate (Cs₂CO₃) in toluene at 110°C for 8 hours:
Microwave-Assisted Optimization
Microwave irradiation at 150°C for 1 hour enhances reaction efficiency:
Purification and Characterization
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, triazole), 7.92 (d, 1H, benzothiazole), 3.89 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Regioselectivity in Triazole Formation : Use of methylhydrazine ensures selective cyclization at position 6.
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Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves polar byproducts.
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Scalability : Microwave methods reduce reaction times from 8 hours to 1 hour, improving throughput .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 4-methoxy-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole?
- Methodology :
- Step 1 : Formation of the triazolo-pyridazine core via cyclization reactions. For example, hydrazine hydrate and carboxylic acids in phosphorus oxychloride can facilitate triazole ring closure .
- Step 2 : Piperazine functionalization. Coupling the triazolo-pyridazine moiety to piperazine under nucleophilic substitution conditions (e.g., using toluene or DMF as solvent) .
- Step 3 : Benzothiazole linkage. Introduce the 4-methoxy-benzothiazole group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on substituent reactivity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- 1H/13C NMR : Assign peaks for methoxy (-OCH₃), piperazine N–CH₂ groups, and aromatic protons in benzothiazole/triazolo-pyridazine moieties .
- HPLC : Quantify purity (>95% typical) using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Elemental Analysis : Validate C, H, N, S composition (e.g., ±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can molecular docking predict the biological targets of this compound?
- Protocol :
Target Selection : Prioritize enzymes like fungal 14-α-demethylase (PDB: 3LD6) or cancer-related kinases based on structural analogs .
Docking Software : Use AutoDock Vina or Schrödinger Suite. Set grid boxes around active sites (e.g., lanosterol-binding pocket for 3LD6).
Validation : Compare binding energies (ΔG) with known inhibitors. A ΔG ≤ −8 kcal/mol suggests strong interaction .
- Case Study : Triazolo-thiadiazoles showed −9.2 kcal/mol binding to 3LD6, correlating with antifungal activity .
Q. What strategies mitigate low yields during triazolo-pyridazine synthesis?
- Optimization Approaches :
- Catalyst Screening : Copper(I) iodide or Ruphos Pd G3 enhance cycloaddition efficiency in click chemistry .
- Solvent Effects : Use THF/H₂O (4:1) for azide-alkyne cyclization, improving reaction homogeneity .
- By-Product Management : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol) to isolate pure triazolo-pyridazine .
Q. How do structural modifications to the benzothiazole ring influence bioactivity?
- SAR Insights :
- Methoxy Position : 4-Methoxy enhances lipophilicity and membrane penetration, critical for CNS-targeted compounds .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on benzothiazole increase antimicrobial potency but reduce solubility .
Q. How to resolve discrepancies between HPLC purity and elemental analysis data?
- Troubleshooting :
- HPLC Artifacts : Check for co-eluting impurities (e.g., use gradient elution or MS detection).
- Elemental Analysis Errors : Recalibrate combustion parameters; ensure sample dryness (<0.1% H₂O).
- Case Example : A 94% HPLC-pure sample showed 93.2% C purity via elemental analysis, with deviations attributed to hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
